molecular formula C10H8ClN B3220782 Isoquinoline, 4-(chloromethyl)- CAS No. 120277-71-6

Isoquinoline, 4-(chloromethyl)-

Cat. No.: B3220782
CAS No.: 120277-71-6
M. Wt: 177.63 g/mol
InChI Key: AJFBPEBJMMVXLM-UHFFFAOYSA-N
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Description

Isoquinoline, 4-(chloromethyl)- is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline Isoquinoline compounds are known for their presence in various natural alkaloids and their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoquinoline, 4-(chloromethyl)- can be achieved through several methods:

    Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives.

    Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride to form isoquinoline derivatives.

Industrial Production Methods: Industrial production of Isoquinoline, 4-(chloromethyl)- typically involves large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. This method ensures high yield and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Isoquinoline, 4-(chloromethyl)- involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

4-(chloromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBPEBJMMVXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308564
Record name 4-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-71-6
Record name 4-(Chloromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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